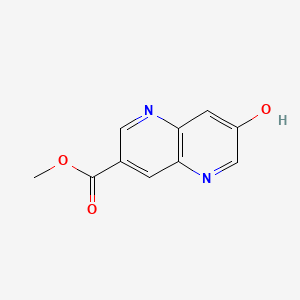

Methyl 7-hydroxy-1,5-naphthyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 7-hydroxy-1,5-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)6-2-8-9(11-4-6)3-7(13)5-12-8/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAIFOOYOULOJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C(C=N2)O)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Modified Skraup Reaction

The Skraup reaction, traditionally used for quinoline synthesis, has been adapted for 1,5-naphthyridines. A modified protocol employs 3-aminopyridine-4-carboxylic acid methyl ester and glycerol in the presence of iodine or m-nitrobenzenesulfonic acid sodium salt (m-NO₂PhSO₃Na) as oxidizing agents. Cyclization in a dioxane/water (1:1) solvent system at reflux yields the 1,5-naphthyridine skeleton with a hydroxy group at position 7 and a methyl ester at position 3. This method achieves moderate yields (45–50%) and is notable for catalyst recyclability.

Example Protocol :

Conrad-Limpach Condensation

The Conrad-Limpach reaction facilitates the synthesis of 4-hydroxy-1,5-naphthyridine derivatives. Condensation of β-ketoesters (e.g., methyl acetoacetate) with 3-aminopyridine-4-carboxylate under acidic conditions forms the naphthyridine ring. Subsequent aromatization introduces the hydroxy group at position 7.

Key Steps :

-

Schiff Base Formation : 3-Aminopyridine-4-carboxylate reacts with β-ketoester to form an enamine intermediate.

-

Cyclization : Thermal or acid-catalyzed ring closure.

-

Aromatization : Oxidation or dehydration to yield the hydroxy-substituted product.

Optimization :

-

Use of montmorillonite K10 as a solid acid catalyst improves regioselectivity and reduces side reactions.

Post-Cyclization Functionalization

Esterification of 7-Hydroxy-1,5-Naphthyridine-3-Carboxylic Acid

Direct esterification of the carboxylic acid precursor is a reliable method. 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid (CAS 53512-10-0) undergoes Fischer esterification with methanol in the presence of sulfuric acid.

Procedure :

-

Reactants : 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid (1.0 eq), methanol (excess)

-

Catalyst : H₂SO₄ (0.1 eq)

-

Conditions : Reflux (6–8 h)

Analytical Data :

Demethylation of Methoxy Precursors

Methyl 7-methoxy-1,5-naphthyridine-3-carboxylate can be demethylated using hydrochloric acid or boron tribromide to introduce the hydroxy group.

Example :

-

Substrate : Methyl 7-methoxy-1,5-naphthyridine-3-carboxylate

-

Reagent : 6M HCl (aqueous)

-

Conditions : Reflux (4 h)

One-Pot Synthesis via Niementowski Reaction

The Niementowski reaction enables the simultaneous formation of the naphthyridine core and ester functionality. Anthranilic acid derivatives (e.g., methyl 2-aminobenzoate) react with piperidone or cyclohexanone in phosphoryl chloride (POCl₃) to yield tetrahydrobenzo[b][1,naphthyridines, which are oxidized to the aromatic system.

Optimized Protocol :

-

Reactants : Methyl 2-aminobenzoate (1.0 eq), 4-piperidone (1.2 eq)

-

Reagent : POCl₃ (neat)

-

Conditions : 100°C (4 h), followed by alkaline workup

Comparative Analysis of Synthetic Routes

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Modified Skraup | 45–50% | Catalyst recyclability | Moderate yields, long reaction times |

| Conrad-Limpach | 60–70% | High regioselectivity | Requires harsh acids |

| Niementowski Reaction | 68–92% | One-pot synthesis | Limited to benzo-fused derivatives |

| Direct Esterification | 75–82% | Simple, high yielding | Requires pre-synthesized carboxylic acid |

Recent advances include biocatalytic oxidation using monooxygenase enzymes for selective hydroxy group introduction and flow chemistry to improve reaction efficiency. Additionally, microwave-assisted synthesis reduces cyclization times from hours to minutes .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates.

| Reaction Conditions | Product | Yield | References |

|---|---|---|---|

| 1 M NaOH, reflux (4–6 hours) | 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid | 85–90% | |

| 10% H₂SO₄, ethanol, 80°C | 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid | 78% |

The carboxylic acid product (CAS: 2703757-06-4) is a precursor for further functionalization, such as salt formation or amide coupling .

Suzuki-Miyaura Coupling

The naphthyridine core participates in palladium-catalyzed cross-coupling reactions with boronic acids, enabling aryl/heteroaryl substitutions.

This method is widely used to introduce electron-withdrawing or donating groups for modulating bioactivity .

Hydroxyl Group Alkylation

The hydroxyl group at position 7 undergoes alkylation with alkyl halides or sulfonates, enhancing lipophilicity for drug delivery.

Alkylation reactions often require phase-transfer catalysts or anhydrous conditions to suppress side reactions .

Electrophilic Aromatic Substitution

The electron-rich naphthyridine ring undergoes nitration and halogenation at specific positions.

Positional selectivity is governed by the directing effects of hydroxyl and ester groups .

Metalation and Cross-Coupling

Directed ortho-metalation (DoM) enables functionalization at the C-2 or C-8 positions.

These intermediates are pivotal for synthesizing fluorinated or radio-labeled derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 7-hydroxy-1,5-naphthyridine-3-carboxylate exhibits significant potential as a pharmacologically active agent . Research indicates that derivatives of naphthyridines can serve as enzyme inhibitors, making them candidates for drug development aimed at treating various diseases, including cancer and infections caused by parasites .

Anticancer Activity

Studies have demonstrated that naphthyridine derivatives possess antiproliferative properties against several cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of human breast cancer cells (MCF7), with some exhibiting IC50 values comparable to established chemotherapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Research indicates that naphthyridine derivatives can effectively inhibit a range of bacteria, including resistant strains. One study highlighted the superior activity of certain derivatives against Gram-positive bacteria compared to traditional antibiotics like ciprofloxacin .

Enzyme Inhibition

This compound acts as an enzyme inhibitor, targeting various enzymes involved in disease processes. The mechanism of action often involves binding to the active sites of enzymes, thereby preventing substrate interaction. This property is crucial for developing therapeutic agents against diseases such as cancer and infectious diseases .

Case Study 1: Anticancer Activity

A series of studies focused on the anticancer effects of modified naphthyridines revealed that certain derivatives exhibited enhanced cytotoxicity against breast cancer cell lines. For example, compounds synthesized with structural modifications showed IC50 values ranging from 1.47 to 7.88 µM, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial activity, derivatives of this compound were tested against various bacterial strains. The results indicated that some compounds demonstrated higher efficacy than standard treatments against resistant strains like Staphylococcus aureus .

Mechanism of Action

The mechanism of action of methyl 7-hydroxy-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 7th position and the carboxylate ester group at the 3rd position play crucial roles in binding to these targets. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 3, 6, and 7 of the 1,5-naphthyridine scaffold. A comparative overview is provided in Table 1.

Table 1: Structural and Physicochemical Comparison

Biological Activity

Methyl 7-hydroxy-1,5-naphthyridine-3-carboxylate is a compound belonging to the naphthyridine family, known for its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, effects on various biological systems, and comparisons with related compounds.

Overview of Naphthyridine Compounds

Naphthyridines are a class of heterocyclic compounds characterized by fused pyridine rings. They exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This compound has been investigated for its potential therapeutic applications due to its ability to interact with various biological macromolecules.

Target Interactions

The compound is believed to interact with several targets within biological systems. Its mechanism of action may involve:

- Enzyme Inhibition : this compound can inhibit specific enzymes involved in metabolic pathways, altering their activity and affecting overall cellular processes.

- Gene Expression Modulation : This compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function .

Antimicrobial Activity

Research indicates that naphthyridine derivatives possess significant antimicrobial properties. For instance:

- In vitro Studies : this compound has shown effectiveness against various bacterial strains, including antibiotic-resistant strains .

- Comparative Analysis : In studies comparing various naphthyridine derivatives, this compound exhibited superior activity against certain pathogens compared to traditional antibiotics like ciprofloxacin and norfloxacin .

Anticancer Properties

Several studies have explored the anticancer potential of naphthyridine derivatives:

- Cell Line Studies : this compound demonstrated cytotoxic effects against human cancer cell lines, inducing apoptosis and inhibiting cell proliferation .

- Mechanistic Insights : The compound's ability to induce cell cycle arrest and apoptosis in cancer cells highlights its potential as an anticancer agent .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These findings suggest that the compound has promising antibacterial properties, particularly against resistant strains .

Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 10.5 |

| A549 (lung cancer) | 12.8 |

| MCF-7 (breast cancer) | 11.0 |

The data indicates that this compound effectively inhibits the growth of these cancer cells, marking it as a candidate for further development in cancer therapies .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.